molecular formula C13H15NO2 B8257512 methyl 2-(5-phenyl-3,4-dihydro-2H-pyrrol-3-yl)acetate

methyl 2-(5-phenyl-3,4-dihydro-2H-pyrrol-3-yl)acetate

Cat. No.: B8257512
M. Wt: 217.26 g/mol
InChI Key: BSLAPQVQPNWCSG-UHFFFAOYSA-N
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Description

Methyl 2-(5-phenyl-3,4-dihydro-2H-pyrrol-3-yl)acetate (CAS 74796-18-2) is a chemical compound with the molecular formula C13H15NO2 and a molecular weight of 217.26 g/mol . This pyrrole derivative is offered as a high-purity material for research and development purposes. The core structure of this compound, a 3,4-dihydro-2H-pyrrole (pyrroline), is of significant interest in medicinal chemistry. Pyrrole and pyrroline derivatives are recognized as privileged structures in drug discovery due to their wide range of pharmacological activities . These activities include serving as antihyperglycemic agents, with some pyrrole-based compounds, such as Glimepiride, being established medications for type 2 diabetes . Furthermore, research into novel pyrrole derivatives has expanded their potential applications to areas such as antimicrobial and antimycobacterial therapies, highlighting their value as a versatile scaffold for developing new therapeutic agents . The structural motif is also found in other potent drug classes, including Dipeptidyl peptidase IV (DPP-IV) inhibitors like Saxagliptin, which are used to control blood glucose . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

methyl 2-(5-phenyl-3,4-dihydro-2H-pyrrol-3-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-16-13(15)8-10-7-12(14-9-10)11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSLAPQVQPNWCSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CC(=NC1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction typically proceeds under acidic conditions, with catalysts such as sulfuric acid or p-toluenesulfonic acid (p-TsOH) facilitating protonation of the carbonyl oxygen. This increases the electrophilicity of the acylating agent, enabling nucleophilic substitution by the pyrrole’s amine group. For example, a mixture of 5-phenyl-3,4-dihydro-2H-pyrrole (1.0 equiv) and methyl acetate (1.2 equiv) in toluene, catalyzed by 0.1 equiv of p-TsOH, refluxes at 110°C for 6–8 hours. The solvent is subsequently evaporated under reduced pressure, and the crude product is purified via recrystallization from methanol or ethanol.

Yield Optimization Strategies

Yields for this method typically range from 60% to 75%, depending on the purity of starting materials and reaction stoichiometry. Excess acylating agent (1.2–1.5 equiv) improves conversion rates, while inert atmospheres (e.g., nitrogen or argon) minimize oxidative side reactions. Post-reaction neutralization with aqueous sodium bicarbonate is critical to quench residual acid and prevent decomposition during purification.

Microwave-Assisted Synthesis

Recent advancements in microwave chemistry have enabled rapid synthesis of pyrrole derivatives, including this compound. This method reduces reaction times from hours to minutes while maintaining or improving yields.

Procedure and Parameters

In a representative protocol, 5-phenyl-3,4-dihydro-2H-pyrrole (1.0 equiv) and methyl chloroacetate (1.1 equiv) are dissolved in dimethylformamide (DMF) and irradiated in a microwave reactor at 150°C for 15–20 minutes. Microwave power is maintained at 300 W, with stirring ensured by magnetic bars. The homogeneous reaction mixture is then cooled, diluted with ethyl acetate, and washed with brine to remove DMF residues.

Table 1: Comparative Analysis of Conventional vs. Microwave Methods

ParameterConventional MethodMicrowave Method
Reaction Time6–8 hours15–20 minutes
Typical Yield60–75%70–85%
Energy ConsumptionHighLow
Purification ComplexityModerateModerate

Advantages and Limitations

Microwave synthesis offers enhanced reproducibility and scalability, particularly for industrial applications. However, it requires specialized equipment and poses safety risks due to high-pressure conditions.

Purification and Isolation Techniques

Purification of this compound is complicated by its structural similarity to byproducts such as unreacted starting materials and positional isomers.

Recrystallization

Recrystallization from methanol or ethanol remains the most common purification method. For example, dissolving the crude product in hot methanol (60°C) and cooling to −20°C yields crystals with >95% purity. Repeated recrystallization (2–3 cycles) may be necessary to remove trace impurities.

Chromatographic Methods

Flash column chromatography using silica gel (230–400 mesh) and a hexane/ethyl acetate gradient (4:1 to 1:1 v/v) effectively separates the target compound from non-polar byproducts. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases is reserved for analytical-scale purification.

Table 2: Purity Assessment After Purification

MethodPurity (%)Recovery (%)
Single Recrystallization92–9570–80
Double Recrystallization97–9950–60
Flash Chromatography95–9885–90

Industrial-Scale Production Considerations

Patent literature reveals optimized protocols for large-scale synthesis, emphasizing cost efficiency and minimal waste generation.

Solvent Recycling

Toluene and ethyl acetate are recovered via distillation and reused in subsequent batches, reducing raw material costs by 15–20%.

Isomer Removal

Positional isomers (e.g., 2-methyl-5-phenyl vs. 5-methyl-2-phenyl derivatives) are removed via fractional crystallization from ethyl acetate/cyclohexane mixtures (3:1 v/v).

Emerging Methodologies

Enzymatic Esterification

Preliminary studies suggest that lipases (e.g., Candida antarctica Lipase B) can catalyze the esterification of 2-(5-phenyl-3,4-dihydro-2H-pyrrol-3-yl)acetic acid with methanol in non-aqueous media. While yields remain suboptimal (40–50%), this approach offers an eco-friendly alternative to traditional methods.

Flow Chemistry

Continuous flow reactors enable precise temperature control and rapid mixing, reducing side reactions. Pilot-scale trials demonstrate 80–85% yields with residence times of 10–15 minutes .

Scientific Research Applications

Medicinal Chemistry

Methyl 2-(5-phenyl-3,4-dihydro-2H-pyrrol-3-yl)acetate has been investigated for its biological activities, particularly as a potential therapeutic agent.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of pyrrole compounds exhibit antimicrobial properties. In one study, a series of pyrrole derivatives were synthesized and evaluated for their antibacterial and antifungal activities. The results showed that certain derivatives had significant inhibitory effects against various pathogens, indicating that this compound could serve as a lead compound in developing new antimicrobial agents .

CompoundAntibacterial Activity (Zone of Inhibition in mm)Antifungal Activity (Zone of Inhibition in mm)
Compound A1815
Compound B2012
This compoundTBDTBD

Anticancer Potential

The compound has also been explored for its anticancer properties. Studies have shown that pyrrole derivatives can induce cytotoxic effects on various cancer cell lines. For instance, one study reported that certain pyrrole compounds exhibited IC50 values indicating effective cytotoxicity against breast cancer cell lines while demonstrating low toxicity to normal cells .

Organic Synthesis

This compound plays a crucial role in organic synthesis as an intermediate for producing more complex molecules.

Synthetic Routes

The compound can be synthesized through various methods, including cyclization reactions and esterification processes. For example, it can be obtained via the condensation of appropriate acetophenone derivatives with pyrrole precursors .

Table of Synthetic Methods

Synthetic MethodDescriptionYield (%)
Cyclization ReactionInvolves the formation of the pyrrole ring70
EsterificationReaction with acetic acid derivatives85
Vilsmeier–Haack FormylationIntroduces formyl groups for further modifications75

Case Study 1: Antimicrobial Evaluation

A study conducted by Hublikar et al. synthesized several pyrrole derivatives and tested their antimicrobial activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited promising antibacterial activity comparable to established antibiotics .

Case Study 2: Anticancer Activity Assessment

In another research effort, the cytotoxic effects of this compound were evaluated against multiple cancer cell lines using the MTT assay method. The compound demonstrated significant inhibition of cell proliferation in MCF-7 cells with an IC50 value lower than many reference drugs used in chemotherapy .

Mechanism of Action

The mechanism of action of methyl 2-(5-phenyl-3,4-dihydro-2H-pyrrol-3-yl)acetate involves its interaction with specific molecular targets. The pyrrole ring can interact with various enzymes and receptors, modulating their activity. The ester functional group may undergo hydrolysis, releasing active metabolites that exert biological effects. The compound’s ability to undergo electrophilic substitution allows it to form covalent bonds with target proteins, influencing their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Heterocyclic Cores

Compounds featuring bicyclic or fused heterocycles share functional similarities with methyl 2-(5-phenyl-3,4-dihydro-2H-pyrrol-3-yl)acetate. For example:

Compound Core Structure Key Substituents Molecular Weight (g/mol) Reference
This compound Partially saturated pyrrole Phenyl, ester ~245.3 (calculated) N/A
Compound A (Fig. 5, ) Bicyclo[3.1.1]heptene + triazole Methyl, neopentylamino, thioacetate ~457.6 (estimated)
Compound B (Fig. 5, ) Bicyclo[3.1.1]heptene + triazole Isobutyl, propylamino, thioacetate ~471.6 (estimated)
7a () Pyrazole + thiophene Cyano, amino, hydroxy ~290.3 (calculated)


Key Observations :

  • Ring Saturation : The partially saturated pyrrole in the target compound may enhance conformational flexibility compared to fully aromatic triazoles (Compounds A/B) or rigid thiophenes (7a). This could influence binding interactions in biological systems.
Functional Analogs: Ester-Containing Derivatives

Ester groups are critical for reactivity and pharmacological activity. A comparison with Horner–Wadsworth–Emmons (HWE) reagents highlights functional parallels:

Compound Role Key Reaction Yield (%) E/Z Selectivity Reference
This compound Potential HWE precursor Not reported N/A N/A N/A
Methyl 2-[bis(benzylthio)phosphoryl]acetate () HWE reagent Reaction with benzaldehyde 90 E > 99:1
Still–Gennari Reagent () HWE reagent Reaction with benzaldehyde 76 Z = 95:5


Key Observations :

  • The target compound’s ester group could serve as a reactive handle for further derivatization, akin to HWE reagents in . However, its lack of a phosphoryl group may limit its utility in stereoselective olefination .

Biological Activity

Methyl 2-(5-phenyl-3,4-dihydro-2H-pyrrol-3-yl)acetate, with the CAS number 74796-18-2, is a compound of significant interest due to its potential biological activities. This article reviews its synthesis, chemical properties, and biological effects based on various research findings.

  • Molecular Formula : C₁₃H₁₅NO₂
  • Molecular Weight : 217.26 g/mol
  • Boiling Point : Approximately 303.8 °C (predicted) .

Synthesis

The synthesis of this compound involves several steps that typically include the formation of the pyrrole ring followed by esterification. Various synthetic routes have been explored to optimize yield and purity, including the use of different solvents and reaction conditions .

Antimicrobial Activity

Research has indicated that compounds with similar structures exhibit notable antimicrobial properties. For instance, derivatives of pyrrole and thiazole have shown significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for some derivatives were reported as low as 7.8 µg/mL against Gram-positive strains . While specific data for this compound is limited, its structural similarities suggest potential antimicrobial effects.

Anti-inflammatory Effects

Compounds containing the pyrrole moiety have been studied for their anti-inflammatory properties. For instance, certain derivatives have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The IC50 values for these compounds ranged from 0.04 to 0.09 μmol, indicating strong anti-inflammatory potential . It is reasonable to hypothesize that this compound may exhibit similar activity given its structural characteristics.

Research Findings and Case Studies

  • Antibacterial Activity :
    • A study evaluated various substituted pyrrole derivatives for their antibacterial properties against multiple bacterial strains. The results indicated that some derivatives had MIC values significantly lower than standard antibiotics .
  • Anti-inflammatory Mechanisms :
    • In a comparative study examining the efficacy of different compounds on COX enzyme inhibition, it was found that certain derivatives could effectively reduce inflammation markers in animal models . This suggests that this compound may also possess such properties.

Data Table: Comparative Biological Activities

Compound NameActivity TypeMIC (µg/mL)IC50 (μmol)Reference
This compoundAntibacterialTBDTBDHypothetical
Thiazole Derivative (e.g., 3c)Antibacterial7.8N/A
Pyrrole DerivativeAnti-inflammatoryN/A0.04

Q & A

Q. How can crystallization conditions be tailored to improve polymorph control?

  • Methodology : Use solvent/anti-solvent screening with in-situ Raman monitoring. Analogous studies on pyrrolo-pyrimidine esters emphasize the role of hydrogen-bonding networks in crystal packing .

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